
BQ-788
Overview
Description
BQ-788 (N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine) is a potent and selective endothelin B (ETB) receptor antagonist . It exhibits high affinity for ETB receptors (IC50 = 1.2 nM in human Girardi heart cells) with minimal activity at ETA receptors (IC50 = 1300 nM) . This compound competitively inhibits ETB-mediated responses, such as vasodilation and endothelin-1 (ET-1) clearance, while enhancing ETA-dependent pressor effects in vivo . It has been instrumental in elucidating ETB receptor roles in cardiovascular, renal, and pulmonary systems, as well as in cancer and inflammation .
Preparation Methods
Synthetic Routes to BQ-788
Overview of the Seven-Step Synthesis
The primary synthesis route, optimized by Ishikawa et al. and later refined by Fortin et al., involves seven linear steps (Figure 1):
Preparation of the D-1-Methoxycarbonyltryptophan Residue
Coupling of L-γ-Methylleucine
Formation of the Trisubstituted Urea
Introduction of the cis-2,6-Dimethylpiperidine Group
Sodium Salt Formation
Key Innovations and Challenges
- Urea Formation : Traditional carbodiimide-mediated methods suffered from low yields (<30%) due to steric hindrance. The triphosgene/NaI protocol increased yields to 78% while reducing side products.
- Amino Acid Modifications : Substituting D-norleucine for β-alanine at the C-terminus enhanced ETB affinity by 15-fold (Table 1).
Structure-Activity Relationship (SAR) Studies
Impact of Backbone Modifications
SAR studies identified critical residues for ETB selectivity (Table 1):
Compound | Modifications | ETB IC50 (nM) | ETA IC50 (nM) | Selectivity (ETA/ETB) |
---|---|---|---|---|
1 | Boc-Leu-D-Trp-D-β-Ala | 420 | 8.2 | 0.02 |
2 | Boc-Leu-D-Trp-D-Nle | 38 | 120 | 3.2 |
3 | Boc-Leu-D-1-MeOCO-Trp-D-Nle | 4.5 | 950 | 211 |
4 | cis-DMP-Leu-D-1-MeOCO-Trp-D-Nle | 1.8 | 1,300 | 722 |
5 (this compound) | cis-DMP-γ-MeLeu-D-1-MeOCO-Trp-D-Nle | 1.2 | 1,300 | 1,083 |
Table 1 : SAR of this compound analogues. cis-DMP = cis-2,6-dimethylpiperidinocarbonyl; γ-MeLeu = γ-methylleucine; Nle = norleucine.
- Methoxycarbonylation (Compound 3) : Introducing a methoxycarbonyl group at the tryptophan indole nitrogen increased ETB affinity 8-fold, likely by enhancing π-π interactions with Phe326 in the ETB binding pocket.
- γ-Methylleucine Substitution (Compound 5) : The γ-methyl group conferred conformational rigidity, reducing entropy penalties upon receptor binding.
Analytical Characterization
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C34H50N5NaO7 | |
Molecular weight | 663.79 g/mol | |
CAS number | 156161-89-6 | |
Purity | ≥95% (HPLC) | |
Storage | -20°C in desiccated conditions |
Table 2 : Physicochemical profile of this compound sodium salt.
Structural Confirmation
- NMR Spectroscopy : 1H NMR (500 MHz, D2O) confirmed the cis-2,6-dimethylpiperidine configuration (δ 1.35 ppm, multiplet) and absence of racemization.
- Mass Spectrometry : High-resolution fast-atom bombardment (FAB-MS) showed [M+Na]+ at m/z 686.3121 (calculated 686.3128).
Applications in Biomedical Research
In Vitro Pharmacological Assays
- ETB Receptor Binding : this compound inhibits 125I-ET-1 binding to human Girardi heart cells with an IC50 of 1.2 nM.
- Calcium Mobilization : In CHO cells expressing human ETB receptors, this compound antagonizes ET-1-induced Ca2+ flux (IC50 = 6.57 nM).
In Vivo Studies
- Topical application in murine models demonstrated inhibition of ETB-mediated vasoconstriction, validating its utility in studying cutaneous blood flow regulation.
Chemical Reactions Analysis
Types of Reactions: BQ-788 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperatures and pH conditions.
Major Products Formed:
Scientific Research Applications
Pharmacological Profile
BQ-788 has a high affinity for the endothelin B receptor, with an IC50 value of 1.2 nM for inhibiting endothelin-1 binding to human cardiac cells. Its selective antagonism allows it to modulate various physiological processes influenced by endothelin signaling, making it a valuable tool in both preclinical and clinical studies .
Cancer Treatment
Intralesional Administration in Melanoma:
Recent clinical studies have investigated the use of this compound in treating melanoma through intralesional administration. A proof-of-concept study involved five patients who received varying doses of this compound. The results indicated that the compound was well tolerated, with no adverse events reported. Notably, signs of reduced melanoma cell viability were observed, including decreased expression of key survival factors such as EDNRB and Ki67 .
Patient | Dose (mg) | Treatment Duration (Days) | Observations |
---|---|---|---|
1 | 3 | 3 | No adverse events; tumor necrosis similar to control |
2 | 8 | 4 | Decreased EDNRB and Ki67 expression; enhanced immune cell infiltration |
3 | 10 | 14 | Inhibition of lesion growth noted |
4 | 8 | 7 | Increased angiogenesis observed |
5 | 10 | >7 | Significant inhibition of tumor growth |
The study suggested that future trials should focus on patients with high EDNRB expression, as only those individuals showed a therapeutic response to this compound .
Mechanisms of Action:
this compound's effectiveness may stem from both direct and indirect mechanisms:
- Direct Effects: Reduction in the expression of survival factors and proliferation markers in tumor cells.
- Indirect Effects: Increased angiogenesis and immune cell infiltration into tumors, potentially enhancing the efficacy of other therapies such as immune checkpoint inhibitors .
Cardiovascular Applications
This compound has been studied for its potential benefits in cardiovascular conditions. Research indicates that it can inhibit endothelin-1-induced bronchoconstriction and may play a role in preventing organ failure induced by lipopolysaccharides . Its ability to modulate vascular responses makes it a candidate for further exploration in managing hypertension and other cardiovascular diseases.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties. For instance, it has been shown to influence neuronal pathways related to cholinergic and nitrergic signaling, which are crucial for maintaining intestinal motility post-surgery . This indicates potential applications in treating postoperative complications and other gastrointestinal disorders.
Mechanism of Action
BQ-788 exerts its effects by selectively binding to and inhibiting the endothelin receptor type B (ETB). This inhibition prevents the binding of endothelin-1 (ET-1) to the receptor, thereby blocking the downstream signaling pathways involved in vasoconstriction, bronchoconstriction, and cell proliferation . The molecular targets include the ETB receptors on various cell types, and the pathways involved are primarily related to the regulation of vascular tone and cellular growth .
Comparison with Similar Compounds
Selectivity and Receptor Affinity
Functional Comparisons
Cardiovascular Effects
- This compound : Transiently increases mean arterial pressure (MAP) in hypertensive rats (+6 mmHg) but reduces renal blood flow (RBF) by 29% . In contrast, BQ-123 lowers MAP (−13%) and increases renal blood flow (+38.8%) in chronic renal failure patients .
- Bosentan reduces MAP and improves cardiac output under hypoxia, while This compound shows superior cardiac output preservation in extreme hypoxia .
Renal Effects
- This compound causes antidiuresis by reducing urine output (−23%) and fractional water excretion (−35%) without altering glomerular filtration rate (GFR) . SPP301 mimics this but requires higher doses (3 mg/kg) .
- Combined BQ-123 + this compound abolishes renal benefits of selective ETA blockade, highlighting ETB's role in renal vasodilation .
Pulmonary Effects
- This compound weakly inhibits ETB-mediated contractions in rabbit pulmonary artery (pKB = 5.2 vs. 8.4 in binding studies) . Bosentan and SB 209670 (dual antagonists) show broader efficacy in bronchial ETB inhibition .
Cellular Signaling
- In ventricular cardiomyocytes, This compound partially blocks ETB-mediated calcium current (ICa) increases, while IRL-1038 (ETB antagonist) fully inhibits them .
- In mesothelial cells, This compound weakly attenuates ET-1-induced mesenchymal transition compared to BQ-123 and Bosentan .
Structural and Mechanistic Insights
- This compound is a peptide analog with inverse agonist activity at ETB receptors (EC50 = 0.96 nM for basal activity suppression) . K-8794 (bosentan analog) shows higher inverse agonist efficacy (EC50 = 0.61 nM) .
- Discrepancies between this compound's binding affinity (IC50 = 1.2 nM) and functional potency (pKB = 5.2–6.25) suggest tissue-specific non-equilibrium conditions or receptor subtypes .
Key Research Findings
- ETB Receptor Complexity : this compound's weak antagonism in human bronchus and rabbit pulmonary artery implies atypical ETB subtypes or signaling crosstalk .
- Therapeutic Trade-offs : Selective ETA blockade (e.g., BQ-123) improves renal hemodynamics, while ETB inhibition (e.g., this compound) risks vasoconstriction and hypertension .
- Species and Tissue Variability : this compound's effects differ between rodents (antidiuresis ) and humans (renal vasoconstriction ), underscoring translational challenges.
Biological Activity
BQ-788, chemically known as N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a potent and selective antagonist of the endothelin B (ETB) receptor. This compound has garnered attention in pharmacological research due to its unique biological activities and potential therapeutic applications, particularly in oncology and cardiovascular health.
This compound functions primarily by inhibiting the binding of endothelin-1 (ET-1) to ETB receptors. It exhibits a high affinity for these receptors, with an IC50 value of approximately 1.2 nM in human Girardi heart cells . This selective antagonism allows for the modulation of various physiological responses mediated by endothelins, which are peptides known to play significant roles in vasoconstriction and cellular proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of several human melanoma cell lines while showing minimal effects on non-malignant kidney cells. Specifically, the compound has been shown to induce apoptosis in melanoma cells, as evidenced by increased TUNEL labeling, which indicates DNA fragmentation associated with programmed cell death . The results from a comparative study are summarized in Table 1 below.
Cell Line | Effect of this compound | TUNEL Labeling Increase | Growth Inhibition |
---|---|---|---|
A375 | High sensitivity | 40-fold | Significant |
SK-MEL 28 | High sensitivity | 30-fold | Significant |
SK-MEL 3 | Moderate sensitivity | 13-fold | Moderate |
293 (Kidney) | Resistant | No significant increase | No inhibition |
In Vivo Studies
In vivo studies using nude mice models have shown that systemic administration of this compound significantly slows down tumor growth in melanoma cases. In one study, half of the treated mice exhibited complete growth arrest of tumors after treatment with this compound . The histological examination revealed enhanced apoptosis and reduced angiogenesis in tumors treated with this compound compared to controls.
Pharmacological Properties
This compound's pharmacological profile extends beyond its role as an ETB receptor antagonist. It has been noted for its ability to modulate various signaling pathways that may contribute to its anti-cancer effects. For instance, it has been observed to enhance differentiation and inhibit proliferation in melanoma cells . Additionally, systemic blockade of ETB receptors using this compound has been linked to alterations in hemodynamic responses, suggesting potential applications in managing cardiovascular conditions .
Case Study: Melanoma Treatment
In a controlled experiment involving human melanoma cell lines treated with this compound, researchers noted a heterogeneous response among different cell lines. The most sensitive lines displayed characteristics typical of differentiated melanocytes, including increased pigmentation and dendritic morphology . These findings suggest that this compound may not only inhibit tumor growth but could also promote differentiation in certain melanoma contexts.
Clinical Relevance
The implications of using this compound as a therapeutic agent extend into clinical settings where endothelin signaling is implicated in disease processes. Its selective antagonism provides a targeted approach that could minimize off-target effects commonly associated with broader-spectrum treatments.
Q & A
Basic Research Questions
Q. How is BQ-788's selectivity for ETB over ETA receptors validated experimentally?
this compound's receptor selectivity is determined via competitive binding assays using radiolabeled endothelin-1 (ET-1). For example, in human Girardi heart cells (ETB-rich), this compound exhibits an IC50 of 1.2 nM, while in SK-N-MC neuroblastoma cells (ETA-dominant), the IC50 is 1,300 nM . Functional antagonism is confirmed using isolated tissue preparations: this compound inhibits ETB-selective agonist BQ-3020-induced vasoconstriction in rabbit pulmonary arteries (pA2 = 8.4) but shows minimal activity against ETA-mediated responses .
Q. What experimental models are optimal for studying this compound's cardiovascular effects?
- In vitro : Use isolated rat pulmonary arteries or human cardiac cells to assess ETB-mediated vasoconstriction and calcium mobilization .
- In vivo : Conscious rats or Dahl salt-sensitive hypertensive rats are preferred for evaluating blood pressure modulation. This compound (1–3 mg/kg, i.v.) increases mean arterial pressure (MAP) by ~20 mmHg in hypertensive models .
- Ex vivo : Perfused organs (e.g., kidneys or lungs) can assess ET-1 clearance and receptor-specific hemodynamic changes .
Q. How does this compound affect ET-1 plasma levels, and what does this indicate about its mechanism?
this compound increases plasma ET-1 concentrations in vivo by blocking ETB-mediated clearance pathways. This serves as a biomarker for ETB receptor antagonism. For instance, in rats, this compound (3 mg/kg/h, i.v.) elevates ET-1 levels by inhibiting receptor-dependent uptake in vascular beds .
Advanced Research Questions
Q. Why do studies report contradictory hemodynamic effects of this compound in hypertensive vs. normotensive models?
In hypertensive Dahl rats, this compound increases MAP by ~20 mmHg due to unopposed ETA receptor activation . Conversely, in normotensive humans, this compound (300 nmol/min) causes peripheral vasoconstriction via reduced nitric oxide (NO) availability and increased vascular resistance, highlighting context-dependent ETB receptor roles . Experimental design must account for baseline ET-1 levels, receptor density, and compensatory mechanisms .
Q. How can researchers resolve conflicting data on this compound's renal effects in chronic kidney disease (CKD)?
In hypertensive CKD patients, this compound alone induces renal vasoconstriction (↓ renal blood flow by 29%), whereas co-administration with ETA antagonist BQ-123 restores renal perfusion . This suggests ETB blockade unmasks ETA-mediated vasoconstriction. To reconcile contradictions, studies should differentiate acute vs. chronic dosing and measure regional blood flow (e.g., cortical vs. medullary perfusion) .
Q. What methodological considerations are critical when combining this compound with other endothelin receptor antagonists?
- Dose timing : Pre-treatment with this compound (e.g., 1 mg/kg) before BQ-123 enhances pressor responses in rats by blocking compensatory ETB-mediated vasodilation .
- Receptor saturation : Use IC50 values to ensure selective blockade. For example, 10 µM this compound fully inhibits ETB but only weakly affects ETA .
- Functional endpoints : Monitor dual receptor interplay via MAP, renal hemodynamics, and endothelial function .
Q. How does this compound modulate pain pathways, and what experimental models validate this?
this compound (30 nmol, plantar injection) reduces mechanical and thermal hyperalgesia in mice by suppressing spinal and peripheral oxidative stress (↓ superoxide anion by 45–47%) and lipid peroxidation . Use von Frey filaments and Hargreaves tests for behavioral validation, and quantify myeloperoxidase (MPO) activity in tissues to confirm anti-inflammatory effects .
Q. Data Contradiction Analysis
Q. Why does this compound inhibit ET-1-induced bronchoconstriction in some studies but not others?
Q. How should researchers interpret this compound's divergent effects on tumor growth vs. melanin synthesis?
this compound inhibits melanoma growth by blocking ETB-mediated proliferation but also reduces melanin deposition via tyrosinase inhibition in melanocytes (44% inhibition at 12.5 µg/mL) . These dual roles necessitate careful model selection: Use xenograft models for oncology studies and melanocyte cultures for dermatological applications .
Properties
CAS No. |
156161-89-6 |
---|---|
Molecular Formula |
C34H50N5NaO7 |
Molecular Weight |
663.8 g/mol |
IUPAC Name |
sodium;(2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate |
InChI |
InChI=1S/C34H51N5O7.Na/c1-8-9-16-28(31(42)43)39(29(40)25(35)18-23-20-37(33(45)46-7)27-17-11-10-15-24(23)27)30(41)26(19-34(4,5)6)36-32(44)38-21(2)13-12-14-22(38)3;/h10-11,15,17,20-22,25-26,28H,8-9,12-14,16,18-19,35H2,1-7H3,(H,36,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26+,28-;/m1./s1 |
InChI Key |
JFIJJAJAXSAGIH-IVZJRGRDSA-M |
SMILES |
CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |
Isomeric SMILES |
CCCC[C@H](C(=O)[O-])N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+] |
Canonical SMILES |
CCCCC(C(=O)[O-])N(C(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXX |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BQ 788 BQ-788 BQ788 N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.